6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride
Description
Chemical Structure and Properties 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane] hydrochloride is a spirocyclic compound featuring a fused isoquinoline moiety and a cyclopropane ring. The methoxy group at the 6-position and the cyclopropane ring contribute to its unique physicochemical properties, including enhanced solubility in polar solvents due to the hydrochloride salt form . Its molecular formula is C₁₃H₁₆ClNO₂, with a molecular weight of 253.73 g/mol (calculated from structural analogs in ).
Synthesis and Applications The compound is synthesized via multi-step reactions involving cyclopropanation of isoquinoline precursors, followed by functionalization and salt formation (e.g., hydrochlorination) .
Properties
IUPAC Name |
6-methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-11-3-2-9-8-13-12(4-5-12)7-10(9)6-11;/h2-3,6,13H,4-5,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDDEMVEMCHHAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNC3(C2)CC3)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclopropane];hydrochloride involves several steps. One common method includes the use of cyclopropane derivatives and isoquinoline precursors under specific reaction conditions. The reaction typically involves the formation of a spirocyclic structure through cyclization reactions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclopropane];hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Therapeutic Potential
- Diabetes Treatment : Research indicates that 6-methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This modulation enhances insulin secretion and may improve glycemic control in diabetic patients .
- Neuroprotective Effects : Preliminary studies suggest that compounds similar to 6-methoxyspiro[2,4-dihydro-1H-isoquinoline] exhibit neuroprotective properties. They may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
- Anticancer Activity : There is emerging evidence that spirocyclic compounds can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. Further investigation into the specific mechanisms of action for this compound is warranted.
Chemical Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing secondary amines and dibromoalkanes under basic conditions to form the spirocyclic structure.
- Microwave-Assisted Synthesis : This technique enhances reaction rates and yields, making it a preferred method in industrial applications.
Case Study 1: Diabetes Management
A study published in ACS Medicinal Chemistry Letters explored the efficacy of various 6-methoxy derivatives as GLP-1R modulators. The results demonstrated significant improvements in insulin secretion in vitro and highlighted the compound's potential for diabetes treatment .
Case Study 2: Neuroprotection
Research conducted on related isoquinoline derivatives showed promising results in protecting neuronal cells from apoptosis induced by oxidative stress. These findings suggest a potential application for 6-methoxyspiro[2,4-dihydro-1H-isoquinoline] in treating neurodegenerative disorders .
Industrial Applications
The unique properties of 6-methoxyspiro[2,4-dihydro-1H-isoquinoline];hydrochloride make it suitable for various industrial applications:
- Material Science : Due to its structural characteristics, it can serve as a building block for synthesizing new materials with specific electronic or optical properties.
- Catalysis : The compound may also be explored as a catalyst or co-catalyst in organic reactions due to its ability to stabilize transition states.
Mechanism of Action
The mechanism of action of 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1’-cyclopropane];hydrochloride involves its interaction with specific molecular targets in the nervous system. It is believed to exert its neuroprotective effects by modulating signaling pathways that prevent neuronal damage. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Analogues
The following table compares 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane] hydrochloride with key structural analogs:
Key Observations:
- Cyclopropane vs.
- Functional Groups : The methoxy group enhances lipophilicity compared to the carboxylic acid derivative, which increases solubility in aqueous media but may reduce membrane permeability .
- Salt Forms: Hydrochloride salts, like the target compound and 4-aminonortricyclene hydrochloride, improve crystallinity and solubility, critical for pharmaceutical formulations .
Pharmacologically Active Comparators
Research Findings:
- Bioactivity : Cyclopropane-containing drugs like tranylcypromine and levomilnacipran demonstrate that the cyclopropane ring enhances target binding via conformational restriction, a property likely shared by the target compound .
- Solubility: The hydrochloride salt of the target compound mirrors trends seen in 4-aminonortricyclene hydrochloride, where salt formation improves bioavailability compared to non-ionic forms .
Biological Activity
6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane];hydrochloride is a novel compound that has attracted attention due to its unique spirocyclic structure and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework that combines a cyclopropane ring with an isoquinoline moiety. This structural uniqueness contributes to its distinctive chemical properties and biological activities.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Notably, it acts as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), enhancing the receptor's response to its natural ligand. This interaction leads to increased insulin secretion, making it a candidate for diabetes treatment .
Biological Activities
Research has identified several key biological activities associated with this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antidiabetic Effects : In a study evaluating the efficacy of various GLP-1R modulators, this compound demonstrated significant enhancement of insulin secretion in vitro when tested against pancreatic beta cells .
- Neuroprotection : A comparative analysis of spirocyclic compounds indicated that those similar to 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline] showed reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents. This suggests potential for further investigation into its neuroprotective mechanisms .
- Anticancer Research : Preliminary experiments using related isoquinoline derivatives have shown cytotoxic effects against various cancer cell lines. Although direct studies on the hydrochloride form are lacking, these findings support the need for further exploration into its anticancer properties.
Q & A
Q. What are the critical considerations for synthesizing 6-Methoxyspiro[2,4-dihydro-1H-isoquinoline-3,1'-cyclopropane] Hydrochloride?
The synthesis involves constructing the spirocyclic core and cyclopropane ring. Key steps include:
- Cyclopropanation : Use transition-metal catalysis (e.g., Rh or Cu) to form the strained cyclopropane ring, ensuring stereochemical control .
- Spiroannulation : Couple the isoquinoline moiety with the cyclopropane via nucleophilic substitution or radical-mediated reactions .
- Hydrochloride Salt Formation : Precipitate the freebase with HCl gas in anhydrous conditions to avoid impurities .
Validation : Monitor reaction progress via TLC/HPLC and confirm purity (>95%) using elemental analysis and NMR .
Q. How should researchers characterize the structural stability of this compound under varying pH and temperature?
- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Cyclopropane Integrity : Monitor ring-opening reactions via H NMR (e.g., disappearance of cyclopropane proton signals at δ 1.2–2.0 ppm) .
Q. What analytical techniques are essential for confirming the compound’s identity and purity?
- NMR Spectroscopy : H and C NMR to resolve the spirocyclic structure and cyclopropane protons .
- X-ray Crystallography : For unambiguous stereochemical assignment of the spiro center .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H] ion) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic or electrophilic environments?
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Data Discrepancy Example : Conflicting IC values in kinase inhibition assays.
- Resolution Steps :
Q. How can computational modeling optimize the compound’s pharmacokinetic (PK) properties?
- ADME Prediction : Use tools like SwissADME to predict logP, solubility, and CYP450 interactions .
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility while retaining spirocyclic rigidity .
- In Silico Validation : Molecular docking (AutoDock Vina) to assess target binding affinity post-modification .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Key Issues : Low yields in cyclopropanation (<40%) and racemization during spiroannulation .
- Solutions :
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
